Cas no 2172065-42-6 (3-(1-Amino-2-methylpropyl)azetidin-3-ol)

3-(1-Amino-2-methylpropyl)azetidin-3-ol 化学的及び物理的性質
名前と識別子
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- EN300-1651524
- 3-(1-amino-2-methylpropyl)azetidin-3-ol
- 2172065-42-6
- 3-(1-Amino-2-methylpropyl)azetidin-3-ol
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- インチ: 1S/C7H16N2O/c1-5(2)6(8)7(10)3-9-4-7/h5-6,9-10H,3-4,8H2,1-2H3
- InChIKey: WQKWQISJKONPNI-UHFFFAOYSA-N
- SMILES: OC1(CNC1)C(C(C)C)N
計算された属性
- 精确分子量: 144.126263138g/mol
- 同位素质量: 144.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 121
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.8
- トポロジー分子極性表面積: 58.3Ų
3-(1-Amino-2-methylpropyl)azetidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1651524-1000mg |
3-(1-amino-2-methylpropyl)azetidin-3-ol |
2172065-42-6 | 1000mg |
$728.0 | 2023-09-21 | ||
Enamine | EN300-1651524-250mg |
3-(1-amino-2-methylpropyl)azetidin-3-ol |
2172065-42-6 | 250mg |
$670.0 | 2023-09-21 | ||
Enamine | EN300-1651524-500mg |
3-(1-amino-2-methylpropyl)azetidin-3-ol |
2172065-42-6 | 500mg |
$699.0 | 2023-09-21 | ||
Enamine | EN300-1651524-5000mg |
3-(1-amino-2-methylpropyl)azetidin-3-ol |
2172065-42-6 | 5000mg |
$2110.0 | 2023-09-21 | ||
Enamine | EN300-1651524-50mg |
3-(1-amino-2-methylpropyl)azetidin-3-ol |
2172065-42-6 | 50mg |
$612.0 | 2023-09-21 | ||
Enamine | EN300-1651524-100mg |
3-(1-amino-2-methylpropyl)azetidin-3-ol |
2172065-42-6 | 100mg |
$640.0 | 2023-09-21 | ||
Enamine | EN300-1651524-1.0g |
3-(1-amino-2-methylpropyl)azetidin-3-ol |
2172065-42-6 | 1.0g |
$0.0 | 2023-07-10 | ||
Enamine | EN300-1651524-2500mg |
3-(1-amino-2-methylpropyl)azetidin-3-ol |
2172065-42-6 | 2500mg |
$1428.0 | 2023-09-21 | ||
Enamine | EN300-1651524-10000mg |
3-(1-amino-2-methylpropyl)azetidin-3-ol |
2172065-42-6 | 10000mg |
$3131.0 | 2023-09-21 |
3-(1-Amino-2-methylpropyl)azetidin-3-ol 関連文献
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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2. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
3-(1-Amino-2-methylpropyl)azetidin-3-olに関する追加情報
Comprehensive Overview of 3-(1-Amino-2-methylpropyl)azetidin-3-ol (CAS No. 2172065-42-6)
3-(1-Amino-2-methylpropyl)azetidin-3-ol (CAS No. 2172065-42-6) is a structurally unique compound that has garnered significant attention in pharmaceutical and biochemical research. Its molecular framework combines an azetidine ring with an amino-2-methylpropyl side chain, making it a promising candidate for drug discovery and medicinal chemistry applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to modulate enzyme activity and receptor interactions.
The compound’s azetidin-3-ol core is a key feature, as this four-membered heterocycle is known for its conformational rigidity and metabolic stability. These properties are highly sought after in the design of small-molecule therapeutics, especially for targeting neurological and inflammatory pathways. Recent studies have explored its role in kinase inhibition and GPCR modulation, aligning with current trends in precision medicine and personalized therapies.
In the context of AI-driven drug discovery, 3-(1-Amino-2-methylpropyl)azetidin-3-ol has been flagged as a high-priority molecule due to its drug-likeness and ADME (Absorption, Distribution, Metabolism, Excretion) profile. Computational models predict favorable oral bioavailability and blood-brain barrier permeability, making it a subject of interest for neurodegenerative disease research. These attributes resonate with the growing demand for next-generation CNS therapeutics.
Synthetic routes to 3-(1-Amino-2-methylpropyl)azetidin-3-ol often involve stereoselective strategies to control the configuration of its chiral centers. This is critical because the stereochemistry of the amino-2-methylpropyl moiety can significantly influence its biological activity. Recent advancements in flow chemistry and catalytic asymmetric synthesis have improved the efficiency of its production, addressing scalability challenges in preclinical development.
From a commercial perspective, the compound’s CAS No. 2172065-42-6 is frequently searched in databases like SciFinder and Reaxys, reflecting its relevance in high-throughput screening libraries. Its inclusion in fragment-based drug design (FBDD) campaigns underscores its versatility as a molecular building block. Additionally, its patent landscape reveals growing intellectual property filings, particularly in oncology and immunology.
Environmental and regulatory considerations for 3-(1-Amino-2-methylpropyl)azetidin-3-ol emphasize its green chemistry compatibility. Researchers are optimizing synthetic protocols to minimize waste and energy consumption, aligning with sustainable pharmaceutical manufacturing principles. This focus on eco-friendly synthesis is a response to increasing industry and consumer demand for green solvents and catalysts.
In summary, 3-(1-Amino-2-methylpropyl)azetidin-3-ol (CAS No. 2172065-42-6) represents a multifaceted compound with broad applicability in modern drug development. Its structural features, synthetic accessibility, and therapeutic potential position it at the forefront of innovative medicinal chemistry. As research continues to unravel its mechanistic insights, this molecule is poised to play a pivotal role in addressing unmet medical needs.
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